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Compound of Interest

Compound Name: 1-(2-Methoxypyridin-3-yl)ethanol

Cat. No.: B178863 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Methoxypyridin-3-yl)ethanol

Abstract
1-(2-Methoxypyridin-3-yl)ethanol is a substituted pyridine derivative of significant interest

within the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized

heterocyclic compound, it serves as a valuable building block for the construction of more

complex, biologically active molecules.[1][2] The presence of a secondary alcohol, a methoxy

group, and a pyridine ring provides multiple sites for chemical modification, making it a versatile

intermediate. This guide provides a comprehensive overview of its chemical properties,

synthesis, spectroscopic characterization, reactivity, and potential applications, tailored for

researchers and professionals in drug development.

Compound Identification and Physicochemical
Properties
1-(2-Methoxypyridin-3-yl)ethanol is an aromatic alcohol. The core structure consists of a

pyridine ring substituted at the 2-position with a methoxy group and at the 3-position with a 1-

hydroxyethyl group.

Caption: 2D Structure of 1-(2-Methoxypyridin-3-yl)ethanol.

The key physicochemical properties of this compound are summarized in the table below.

These values are critical for predicting its behavior in various solvent systems and its potential
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as a drug candidate.

Identifier Value Source

IUPAC Name
1-(2-methoxypyridin-3-

yl)ethan-1-ol
[3]

CAS Number 112197-02-1 [3][4]

Molecular Formula C₈H₁₁NO₂ [4][5]

Molecular Weight 153.18 g/mol [4]

Exact Mass 153.07898 Da [4][5]

InChIKey
VLIFVHCCBIVTPB-

UHFFFAOYSA-N
[4][5]

SMILES CC(C1=C(N=CC=C1)OC)O [5]

LogP (Predicted) 1.14 [4]

Topological Polar Surface Area

(PSA)
42.35 Å² [4]

Synthesis and Purification
The most direct and common laboratory synthesis of 1-(2-Methoxypyridin-3-yl)ethanol
involves the reduction of its corresponding ketone precursor, 1-(2-Methoxypyridin-3-

yl)ethanone (also known as 3-acetyl-2-methoxypyridine).[6][7]

Causality in Reagent Selection
The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride

(LiAlH₄) can achieve this transformation, they react violently with protic solvents like water and

alcohols.[8] Sodium borohydride (NaBH₄) is a much milder and more selective reagent, making

it safer to handle and compatible with alcoholic solvents such as methanol or ethanol.[8] This

compatibility simplifies the reaction setup and workup procedure, making NaBH₄ the preferred

reagent for this type of ketone reduction in a standard laboratory setting.

Caption: General workflow for the synthesis of 1-(2-Methoxypyridin-3-yl)ethanol.
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Experimental Protocol: Reduction of 1-(2-
Methoxypyridin-3-yl)ethanone

Preparation: To a solution of 1-(2-Methoxypyridin-3-yl)ethanone (1.0 eq) in methanol, cooled

to 0 °C in an ice bath, add sodium borohydride (1.5 eq) portion-wise, ensuring the

temperature remains below 10 °C.

Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by

Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with

a suitable organic solvent, such as ethyl acetate (3x).

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the pure 1-(2-Methoxypyridin-3-yl)ethanol.

Structural Elucidation and Spectroscopic Profile
The identity and purity of the synthesized compound are confirmed using a combination of

spectroscopic techniques. While specific experimental spectra for this exact compound are not

widely published, a robust profile can be predicted based on its structure and data from

analogous compounds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[9] The

spectrum of 1-(2-Methoxypyridin-3-yl)ethanol is expected to show characteristic absorption

bands.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3500 - 3200 (broad) O-H stretch Alcohol

3100 - 3000 C-H stretch Aromatic (Pyridine)

3000 - 2850 C-H stretch Aliphatic (CH₃, CH)

1600 - 1450 C=C and C=N stretch Pyridine Ring

~1250 C-O stretch Aryl Ether

~1100 C-O stretch Secondary Alcohol

The broad O-H stretching band is the most telling feature, confirming the presence of the

alcohol. The C-O stretching frequencies for the ether and alcohol, along with the pyridine ring

vibrations, provide a complete fingerprint of the molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum gives information on the number of different types of

protons and their neighboring environments.

Pyridine Protons (3H): Expected in the δ 7.0-8.5 ppm region as complex multiplets.

Methine Proton (-CHOH, 1H): A quartet around δ 4.9-5.2 ppm, coupled to the adjacent

methyl protons.

Methoxy Protons (-OCH₃, 3H): A sharp singlet around δ 3.9 ppm.[11]

Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift is variable and depends on

concentration and solvent.

Methyl Protons (-CH₃, 3H): A doublet around δ 1.5 ppm, coupled to the methine proton.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

Pyridine Carbons: 5 distinct signals expected in the δ 110-160 ppm range.
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Methine Carbon (-CHOH): Expected around δ 65-70 ppm.

Methoxy Carbon (-OCH₃): Expected around δ 55 ppm.

Methyl Carbon (-CH₃): Expected in the upfield region, around δ 20-25 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule. For 1-(2-Methoxypyridin-3-yl)ethanol, the monoisotopic mass is 153.0790 Da.[5]

[M+H]⁺: The protonated molecular ion would be observed at m/z 154.086.[5]

[M+Na]⁺: The sodium adduct would be observed at m/z 176.068.[5]

Fragmentation: Common fragmentation pathways would include the loss of a methyl group

(-15 Da), the loss of water (-18 Da), or the cleavage of the C-C bond between the ring and

the side chain.

Chemical Reactivity and Synthetic Utility
The utility of 1-(2-Methoxypyridin-3-yl)ethanol as a building block stems from the reactivity of

its functional groups.
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Hydroxyl Group Reactions

Pyridine Ring Reactions
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Caption: Key reactivity pathways for 1-(2-Methoxypyridin-3-yl)ethanol.

Reactions of the Hydroxyl Group: The secondary alcohol can be easily oxidized back to the

parent ketone using reagents like pyridinium chlorochromate (PCC). It can also undergo

esterification with acyl chlorides or anhydrides, or be converted to an ether under Williamson

ether synthesis conditions.

Reactivity of the Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be

protonated by acids to form a pyridinium salt.

Role in Drug Discovery: Pyridine and its derivatives are considered "privileged scaffolds" in

medicinal chemistry due to their ability to form key interactions (e.g., hydrogen bonds) with

biological targets.[1] This compound is a key intermediate for synthesizing more elaborate

structures, such as kinase inhibitors or other targeted therapeutics, where the

methoxypyridine core is a common feature.[2][12]
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Safety and Handling
No specific GHS hazard data is available for 1-(2-Methoxypyridin-3-yl)ethanol. However,

based on analogous structures such as (2-Methoxypyridin-3-yl)methanol, it should be handled

with care.[13]

Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye

irritation.[13]

Precautions: Standard laboratory safety precautions should be employed. This includes

wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

All manipulations should be performed in a well-ventilated fume hood.

Conclusion
1-(2-Methoxypyridin-3-yl)ethanol is a synthetically accessible and versatile heterocyclic

alcohol. Its well-defined chemical properties, predictable spectroscopic profile, and multiple

points for chemical modification make it an important building block for research chemists. Its

primary value lies in its role as a key intermediate in the synthesis of complex molecules,

particularly within drug discovery programs targeting a wide range of diseases. This guide

provides the foundational knowledge necessary for its effective use and further exploration in a

research setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10054477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10054477/
https://cymitquimica.com/products/IN-DA008XPO/1-2-methoxypyridin-3-ylethanol/
https://www.chemsrc.com/en/cas/112197-02-1_776621.html
https://pubchemlite.lcsb.uni.lu/e/compound/14062298
https://buildingblock.bocsci.com/product/3-acetyl-2-methoxypyridine-cas-131674-40-3-299878.html
https://www.3wpharm.com/product/64299.html
https://www.3wpharm.com/product/64299.html
https://www.chemguide.co.uk/organicprops/carbonyls/reduction.html
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/ir-spectroscopy/
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/ir-spectroscopy/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C64175&Type=IR-SPEC&Index=2
https://www.chemicalbook.com/SpectrumEN_1628-89-3_1HNMR.htm
https://pubmed.ncbi.nlm.nih.gov/32297743/
https://pubmed.ncbi.nlm.nih.gov/32297743/
https://pubmed.ncbi.nlm.nih.gov/32297743/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxypyridin-3-yl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxypyridin-3-yl_methanol
https://www.benchchem.com/product/b178863#1-2-methoxypyridin-3-yl-ethanol-chemical-properties
https://www.benchchem.com/product/b178863#1-2-methoxypyridin-3-yl-ethanol-chemical-properties
https://www.benchchem.com/product/b178863#1-2-methoxypyridin-3-yl-ethanol-chemical-properties
https://www.benchchem.com/product/b178863#1-2-methoxypyridin-3-yl-ethanol-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b178863?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

